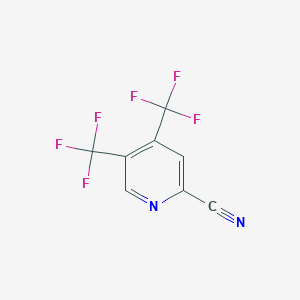

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis

The molecular structure of “4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile” is characterized by the presence of a pyridine ring and two trifluoromethyl groups .Chemical Reactions Analysis

Trifluoromethylpyridines are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries .Scientific Research Applications

Comprehensive Analysis of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile Applications

Metalation Reaction Precursor: This compound serves as a precursor in metalation reactions to prepare (trifluoromethyl)pyridyllithiums. These intermediates are crucial for further chemical transformations in synthetic chemistry .

Metal-Organic Frameworks (MOFs) Synthesis: Due to its structural properties, it can be used in the synthesis of MOFs. MOFs are porous materials with potential applications in gas storage, separation, and catalysis .

Fungicidal Activity: Derivatives of trifluoromethylpyridine, like our compound, have shown higher fungicidal activity compared to other derivatives. This suggests potential use in agricultural chemicals and fungicides .

Building Block for Fluazinam Synthesis: It acts as a building block in the synthesis of fluazinam, an agricultural fungicide, indicating its importance in the agrochemical industry .

Cyclocondensation Reactions: The compound can be utilized in cyclocondensation reactions as a trifluoromethyl-containing building block, which is a key step in synthesizing various organic compounds .

Pharmaceutical Testing: It is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .

Ligand Synthesis for Catalysis: A one-step synthesis method has been reported using trifluoromethyl-substituted pyridine derivatives to create ligands for catalysis. These ligands are important for various catalytic reactions .

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .

Mode of Action

Tfmp derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their pharmacokinetic properties .

Result of Action

Tfmp derivatives are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .

Future Directions

properties

IUPAC Name |

4,5-bis(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)16-3-6(5)8(12,13)14/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGFZSAWDUBFMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)

![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)

![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)

![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)

![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)